1-(p-tert-Butylbenzyl)-4-(3-(p-chlorophenyl)-3-phenylpropionyl)piperazine

Physical Chemistry ADME Prediction Procurement Specification

1-(p-tert-Butylbenzyl)-4-(3-(p-chlorophenyl)-3-phenylpropionyl)piperazine (CAS 23902-88-7) is a synthetic arylpiperazine featuring a 3-(4-chlorophenyl)-3-phenylpropanoyl substituent linked to a 4-(p-tert-butylbenzyl)piperazine core. It belongs to the broader class of 1-aryl-3-piperazin-1'-yl propanones, a family patented for potential therapeutic applications in Alzheimer's disease, neoplastic diseases, and bacterial or fungal infections.

Molecular Formula C30H35ClN2O
Molecular Weight 475.1 g/mol
CAS No. 23902-88-7
Cat. No. B13753763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(p-tert-Butylbenzyl)-4-(3-(p-chlorophenyl)-3-phenylpropionyl)piperazine
CAS23902-88-7
Molecular FormulaC30H35ClN2O
Molecular Weight475.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C30H35ClN2O/c1-30(2,3)26-13-9-23(10-14-26)22-32-17-19-33(20-18-32)29(34)21-28(24-7-5-4-6-8-24)25-11-15-27(31)16-12-25/h4-16,28H,17-22H2,1-3H3
InChIKeyKSSCQOYOOOZQGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(p-tert-Butylbenzyl)-4-(3-(p-chlorophenyl)-3-phenylpropionyl)piperazine (CAS 23902-88-7): A Procurable Ketone-Bridged Piperazine for Specialist Screening


1-(p-tert-Butylbenzyl)-4-(3-(p-chlorophenyl)-3-phenylpropionyl)piperazine (CAS 23902-88-7) is a synthetic arylpiperazine featuring a 3-(4-chlorophenyl)-3-phenylpropanoyl substituent linked to a 4-(p-tert-butylbenzyl)piperazine core [1]. It belongs to the broader class of 1-aryl-3-piperazin-1'-yl propanones, a family patented for potential therapeutic applications in Alzheimer's disease, neoplastic diseases, and bacterial or fungal infections [2]. Unlike the common antihistamine Buclizine, which is a direct methylene-linked analog, this compound incorporates a ketone bridge, altering its electronic profile and bioavailability parameters, making it a distinct candidate for research where carbonyl reactivity or a specific stereoelectronic configuration is required.

Why 1-(p-tert-Butylbenzyl)-4-(3-(p-chlorophenyl)-3-phenylpropionyl)piperazine Cannot Be Replaced by Buclizine or Simpler Analogs


The arylpiperazine scaffold is pharmacologically promiscuous, but even minor structural changes can drastically alter biological activity and safety profiles. The target compound contains a reactive propanone linker, differentiating it from analogs like Buclizine which feature a chemically distinct methylene bridge [1]. This ketone moiety significantly impacts lipophilicity, metabolic stability, and potential interaction with proteopathic targets as indicated by the class-level patent for Alzheimer's disease [2]. Generic substitution with a methylene or benzyl-analog is therefore chemically invalid, as it will not replicate the specific hydrogen-bonding, metabolic, or redox properties imparted by the carbonyl group. Furthermore, acute toxicity is known to vary considerably within this family; for instance, the benzyl-piperazine analog (CAS 25174-65-6) exhibits an LD50 of 800 mg/kg, a data point that does not translate to the tert-butylbenzyl ketone variant [3].

Quantified Comparative Evidence for 1-(p-tert-Butylbenzyl)-4-(3-(p-chlorophenyl)-3-phenylpropionyl)piperazine (CAS 23902-88-7)


Predicted Physicochemical Profile versus the Benzyl-Piperazine Analog

In silico predictions indicate significant differences in key physicochemical parameters between the target compound and a closely related analog where the N-tert-butylbenzyl group is replaced by a simple benzyl group (CAS 25174-65-6) . These differences guide procurement for specific assay conditions requiring higher boiling points or lower vapor pressures to ensure compound stability during handling [1].

Physical Chemistry ADME Prediction Procurement Specification

Structural Differentiation via Ketone-Linked vs Methylene-Linked Bridge to Buclizine

The target compound possesses a carbonyl spacer between the piperazine ring and the 3-phenylpropionyl chain, classifying it as a aryl-propanone. Its closest pharmacologically characterized analog is Buclizine, which contains a methylene bridge and is a known histamine H1 receptor antagonist (IC50: ~51 nM) [1]. The substitution of the methylene with a carbonyl group introduces a significant dipole, alters the piperazine nitrogen's basicity, and creates a site for hydrogen bonding or metabolic reduction not present in Buclizine [2].

Medicinal Chemistry Structural Biology Receptor Pharmacology

Class-Level Patent Protection and Intended Indication Differentiation

Compounds of the formula encompassing 1-(p-tert-Butylbenzyl)-4-(3-(p-chlorophenyl)-3-phenylpropionyl)piperazine are explicitly claimed for use in treating Alzheimer's disease by preventing abnormally phosphorylated paired helical filament (PHF) epitopes, a mechanism distinct from the anti-emetic and anti-histamine use of the structurally similar Buclizine [1]. This provides a clear intellectual property and indication-based differentiation for research programs targeting tauopathies.

Neurodegeneration Alzheimer's Disease Patent Analysis

Definitive Research Applications for 1-(p-tert-Butylbenzyl)-4-(3-(p-chlorophenyl)-3-phenylpropionyl)piperazine


Structure-Activity Relationship (SAR) Studies on Aryl-Propanone vs. Aryl-Methane Central Bridges

This compound serves as a specific tool to study the impact of a central carbonyl bridge on bioactivity, toxicity, and metabolic stability in arylpiperazine derivatives. A head-to-head comparison with Buclizine (methylene bridge) allows research teams to quantify the role of this functional group swap on properties like H1 receptor affinity off-target [2] and ketoreductase-mediated metabolism .

Investigating Compounds for Modulating Abnormal Tau Phosphorylation in Alzheimer's Models

Based on patent claims that substituted 1-aryl-3-piperazin-1'-yl propanones reduce the production of abnormally phosphorylated paired helical filament (PHF) epitopes [2], this compound is a direct candidate for screening in cellular or in vivo models of tauopathy. Its procurement is scientifically justified over Buclizine, which has no reported activity on this pathway.

Physicochemical Reference Standard for High-Lipophilicity Piperazine Library Members

With a predicted LogP approximately 1.5 units higher than its benzyl analog (CAS 25174-65-6) [2] and a boiling point exceeding 600 °C , this compound can be used as a reference standard for calibrating chromatographic retention times and assessing the handling challenges of high-logP compounds in high-throughput screening campaigns.

Toxicological Benchmarking Against Known Piperazine Analog LD50 Data

While acute toxicity data for this specific compound is not yet publicly established, its procurement enables the generation of novel safety data. It can be assessed alongside the benzyl analog, which has a reported acute LD50 of 800 mg/kg (ipr-mouse) [2], to determine the toxicological impact of substituting a benzyl ring with a p-tert-butylbenzyl group on the piperazine nitrogen.

Quote Request

Request a Quote for 1-(p-tert-Butylbenzyl)-4-(3-(p-chlorophenyl)-3-phenylpropionyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.